molecular formula C19H22N2O B238352 3,4-dimethyl-N-[4-(pyrrolidin-1-yl)phenyl]benzamide

3,4-dimethyl-N-[4-(pyrrolidin-1-yl)phenyl]benzamide

Cat. No. B238352
M. Wt: 294.4 g/mol
InChI Key: WLCMBFMGBFTMKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-dimethyl-N-[4-(pyrrolidin-1-yl)phenyl]benzamide, also known as DMPB, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMPB belongs to the class of benzamide derivatives, which have been shown to exhibit a wide range of biological activities.

Mechanism Of Action

3,4-dimethyl-N-[4-(pyrrolidin-1-yl)phenyl]benzamide acts as a sigma-1 receptor agonist, which leads to the modulation of various intracellular signaling pathways. The activation of the sigma-1 receptor has been shown to enhance neuroprotection, reduce inflammation, and promote neuronal survival. 3,4-dimethyl-N-[4-(pyrrolidin-1-yl)phenyl]benzamide has also been shown to inhibit the activity of voltage-gated calcium channels, which are involved in the regulation of neurotransmitter release.

Biochemical And Physiological Effects

3,4-dimethyl-N-[4-(pyrrolidin-1-yl)phenyl]benzamide has been shown to exhibit several biochemical and physiological effects, including the modulation of calcium signaling, the regulation of neurotransmitter release, and the promotion of neuronal survival. 3,4-dimethyl-N-[4-(pyrrolidin-1-yl)phenyl]benzamide has also been shown to reduce inflammation and oxidative stress, which are implicated in several neurological and psychiatric disorders.

Advantages And Limitations For Lab Experiments

3,4-dimethyl-N-[4-(pyrrolidin-1-yl)phenyl]benzamide has several advantages for lab experiments, including its high potency and selectivity for the sigma-1 receptor, its ability to cross the blood-brain barrier, and its low toxicity. However, 3,4-dimethyl-N-[4-(pyrrolidin-1-yl)phenyl]benzamide also has some limitations, including its limited solubility in water, which can affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the research on 3,4-dimethyl-N-[4-(pyrrolidin-1-yl)phenyl]benzamide, including the investigation of its potential therapeutic applications in neurological and psychiatric disorders, the elucidation of its molecular mechanism of action, and the development of more potent and selective sigma-1 receptor agonists. Additionally, the development of new synthetic methods for 3,4-dimethyl-N-[4-(pyrrolidin-1-yl)phenyl]benzamide and its analogs could lead to the discovery of novel compounds with improved pharmacological properties.
Conclusion:
In conclusion, 3,4-dimethyl-N-[4-(pyrrolidin-1-yl)phenyl]benzamide is a promising compound with potential applications in scientific research. Its high potency and selectivity for the sigma-1 receptor make it a valuable tool for the investigation of various cellular processes and the development of new therapeutic agents. Further research on 3,4-dimethyl-N-[4-(pyrrolidin-1-yl)phenyl]benzamide and its analogs could lead to the discovery of novel compounds with improved pharmacological properties and therapeutic efficacy.

Synthesis Methods

The synthesis of 3,4-dimethyl-N-[4-(pyrrolidin-1-yl)phenyl]benzamide involves several steps, including the reaction of 4-bromoaniline with pyrrolidine, followed by the reaction with 3,4-dimethylbenzoyl chloride. The final product is obtained after purification by column chromatography. The purity of the compound is confirmed by NMR and mass spectrometry.

Scientific Research Applications

3,4-dimethyl-N-[4-(pyrrolidin-1-yl)phenyl]benzamide has been shown to exhibit potent and selective binding affinity for the sigma-1 receptor, which is a transmembrane protein that is involved in various cellular processes, including calcium signaling, ion channel regulation, and protein folding. The sigma-1 receptor has been implicated in several neurological and psychiatric disorders, such as Alzheimer's disease, schizophrenia, and depression.

properties

Product Name

3,4-dimethyl-N-[4-(pyrrolidin-1-yl)phenyl]benzamide

Molecular Formula

C19H22N2O

Molecular Weight

294.4 g/mol

IUPAC Name

3,4-dimethyl-N-(4-pyrrolidin-1-ylphenyl)benzamide

InChI

InChI=1S/C19H22N2O/c1-14-5-6-16(13-15(14)2)19(22)20-17-7-9-18(10-8-17)21-11-3-4-12-21/h5-10,13H,3-4,11-12H2,1-2H3,(H,20,22)

InChI Key

WLCMBFMGBFTMKG-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCCC3)C

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCCC3)C

Origin of Product

United States

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